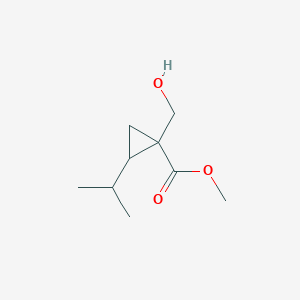
Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate is a cyclopropane derivative with a unique structure that includes a hydroxymethyl group and an isopropyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an isopropyl-substituted alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. Continuous flow reactors and advanced catalytic systems are employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 1-(Carboxymethyl)-2-isopropylcyclopropane-1-carboxylate.
Reduction: 1-(Hydroxymethyl)-2-isopropylcyclopropane-1-methanol.
Substitution: Various ethers or esters depending on the substituent used.
Scientific Research Applications
Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, while the cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate: Lacks the isopropyl group, making it less sterically hindered.
Methyl 2-isopropylcyclopropane-1-carboxylate: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding.
Methyl 1-(hydroxymethyl)-2-methylcyclopropane-1-carboxylate: Has a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
Uniqueness
Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate is unique due to the combination of its hydroxymethyl and isopropyl groups, which provide a balance of steric hindrance and hydrogen bonding capability. This makes it a versatile compound for various applications in synthesis and research.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 1-(hydroxymethyl)-2-propan-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-6(2)7-4-9(7,5-10)8(11)12-3/h6-7,10H,4-5H2,1-3H3 |
InChI Key |
CNCJOHKZDMRCIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC1(CO)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















